molecular formula C15H16F3N3O4 B13443524 2,2,2-Trifluoro-1-(7-morpholino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

2,2,2-Trifluoro-1-(7-morpholino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B13443524
M. Wt: 359.30 g/mol
InChI Key: AJDHAMHYCWCNTQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one is a complex organic compound characterized by the presence of trifluoromethyl, morpholine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Nitro Group: Nitration of the isoquinoline core is achieved using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where a halogenated precursor reacts with morpholine.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoroacetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Aminated Derivatives: Reduction of the nitro group yields amine derivatives.

    Hydroxylated Derivatives: Oxidation introduces hydroxyl groups.

    Substituted Derivatives: Nucleophilic substitution yields various substituted products.

Scientific Research Applications

2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic properties.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of complex organic molecules for various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The nitro group can undergo reduction to form reactive intermediates that bind to active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethan-1-one
  • 2,2,2-Trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one
  • 2,2,2-Trifluoro-1-morpholinoethanone

Uniqueness

2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one is unique due to the combination of its trifluoromethyl, morpholine, and nitro groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for specialized applications in research and industry.

Biological Activity

2,2,2-Trifluoro-1-(7-morpholino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoroethyl group and a morpholino-nitroisoquinoline moiety, which may contribute to its unique biological properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Mechanism References
Acetylcholinesterase InhibitionSlow-binding inhibitor leading to prolonged effects
Antimicrobial PropertiesPotential effects on bacterial membranes
Cytotoxicity in Cancer CellsInduction of apoptosis in specific cancer cell lines

Acetylcholinesterase Inhibition

A study on related trifluoroacetophenone derivatives demonstrated significant inhibition of AChE activity. The kinetic studies revealed that these compounds bind to the enzyme with a slow onset but achieve high efficacy over time. The binding involves acylation of the active site serine residue followed by a slow deacylation process .

Antimicrobial Activity

Compounds similar in structure have exhibited antimicrobial properties against various pathogens. For instance, derivatives containing nitro groups have been reported to disrupt bacterial cell membranes, leading to cell death. This action mechanism could be extrapolated to predict similar effects for the target compound .

Cytotoxic Effects

In vitro studies have shown that certain isoquinoline derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and subsequent cellular signaling pathways leading to programmed cell death. While direct studies on this specific compound are lacking, the structural similarities suggest potential cytotoxic effects against cancer cell lines .

Properties

Molecular Formula

C15H16F3N3O4

Molecular Weight

359.30 g/mol

IUPAC Name

2,2,2-trifluoro-1-(7-morpholin-4-yl-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C15H16F3N3O4/c16-15(17,18)14(22)20-2-1-10-7-13(21(23)24)12(8-11(10)9-20)19-3-5-25-6-4-19/h7-8H,1-6,9H2

InChI Key

AJDHAMHYCWCNTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC(=C(C=C21)[N+](=O)[O-])N3CCOCC3)C(=O)C(F)(F)F

Origin of Product

United States

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